Benzalphthalide
Description
Significance of Benzalphthalide (B177156) as a Heterocyclic Compound
Heterocyclic compounds are a vast and vital class of organic molecules that feature a ring structure containing at least one atom other than carbon, such as oxygen, nitrogen, or sulfur. These compounds are ubiquitous in nature and are central to the chemistry of life, forming the core structures of molecules like DNA, chlorophyll, and many vitamins. In medicinal chemistry, more than 85% of all biologically active chemical entities contain a heterocycle, highlighting their importance in drug design.
This compound's significance stems from its identity as an oxygen-containing heterocyclic compound. The phthalide (B148349) structure itself is a privileged scaffold, meaning it is a molecular framework that is recurrently found in biologically active compounds. The presence of the lactone ring and the exocyclic double bond in this compound provides multiple reactive sites, allowing for a variety of chemical transformations. This structural arrangement makes it a key intermediate for the synthesis of other, often more complex, heterocyclic systems. For instance, research has shown that this compound can serve as a precursor to synthesize new 1,3,4-oxadiazole (B1194373) derivatives, which are another class of important heterocyclic compounds. researchgate.net
Overview of this compound's Foundational Role in Organic Synthesis
The true value of this compound in chemical research lies in its utility as a versatile starting material, or precursor, in organic synthesis. Its structure allows it to participate in a range of chemical reactions, making it a crucial building block for creating diverse and valuable compounds. chemimpex.com The classic synthesis of this compound itself involves the condensation reaction between phthalic anhydride (B1165640) and phenylacetic acid.
Once synthesized, this compound serves as a key intermediate in the production of a variety of organic materials:
Dyes and Pigments: The extended conjugation in the this compound molecule is a feature common in chromophores (the part of a molecule responsible for its color). Its structure can be chemically modified to produce various dyes.
Polymers: It is used as an intermediate in the synthesis of certain polymers. chemimpex.com Its incorporation into a polymer backbone can enhance properties such as thermal stability and mechanical strength, making it valuable in the development of high-performance plastics. chemimpex.com
Pharmaceuticals and Agrochemicals: The phthalide skeleton is present in numerous natural products with biological activity. Consequently, this compound and its derivatives are valuable intermediates in the synthesis of potential pharmaceutical and agrochemical agents. chemimpex.com
Complex Heterocycles: As a readily available reagent, it is employed in multi-step syntheses to construct more elaborate molecular architectures. researchgate.net For example, it can be reacted with urea (B33335) and subsequently with other reagents to form new triazole and oxadiazole derivatives. researchgate.net
The reactivity of the double bond and the lactone ring allows for a range of transformations, including addition reactions, cyclizations, and functional group modifications. This versatility solidifies this compound's role as a foundational component in the toolbox of synthetic organic chemists.
Table 2: Applications of this compound in Synthesis Press on the header to sort the table.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(3Z)-3-benzylidene-2-benzofuran-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10O2/c16-15-13-9-5-4-8-12(13)14(17-15)10-11-6-2-1-3-7-11/h1-10H/b14-10- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRTPZXMEBGTPLM-UVTDQMKNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=C2C3=CC=CC=C3C(=O)O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C\2/C3=CC=CC=C3C(=O)O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4767-56-0, 575-61-1 | |
| Record name | Benzalphthalide, (Z)- | |
| Source | ChemIDplus | |
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| Record name | Benzalphthalide | |
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| Record name | 3-benzylidenephthalide | |
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| Record name | BENZALPHTHALIDE, (Z)- | |
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Synthetic Methodologies for Benzalphthalide and Its Analogs
Classical and Established Synthetic Routes to the Benzalphthalide (B177156) Core
The traditional methods for synthesizing the fundamental this compound structure have been well-established for over a century, primarily relying on condensation reactions.
Condensation Reactions of Phthalic Anhydride (B1165640) and Phenylacetic Acid
The most classical and widely employed method for the preparation of this compound is the Perkin-like condensation of phthalic anhydride with phenylacetic acid. chemicalpapers.comorgsyn.org This reaction is typically carried out in the presence of a weak base, such as sodium acetate (B1210297), which acts as a catalyst. orgsyn.orglongdom.org The reaction proceeds by heating the reactants, leading to the formation of the this compound structure through a series of condensation and dehydration steps. orgsyn.org
The general mechanism, analogous to the Perkin reaction, involves the formation of an enolate from phenylacetic acid (or its anhydride formed in situ), which then attacks one of the carbonyl groups of phthalic anhydride. longdom.orgcambridge.org Subsequent intramolecular cyclization and dehydration lead to the final this compound product. This method has also been successfully applied to the synthesis of substituted benzalphthalides by using substituted phthalic anhydrides. For instance, the condensation of 4-substituted phthalic anhydrides (where the substituent is chloro, bromo, iodo, or nitro) with phenylacetic acid at high temperatures yields the corresponding 5- and 6-substituted 3-benzalphthalides. chemicalpapers.com
Optimization of Reaction Parameters and Yield Enhancement in this compound Synthesis
The yield and purity of this compound obtained from the condensation of phthalic anhydride and phenylacetic acid are highly dependent on the reaction parameters. orgsyn.orgsigmaaldrich.com Key factors that can be optimized include temperature, reaction time, and the nature and amount of the catalyst. numberanalytics.comnumberanalytics.com
A detailed procedure for the synthesis of this compound specifies the use of freshly fused sodium acetate as a catalyst. orgsyn.org The reaction temperature is a critical parameter; the mixture is heated to a high temperature, typically around 230-240°C. orgsyn.org The progress of the reaction can be monitored by observing the distillation of water, which is a byproduct of the condensation. orgsyn.org Maintaining the temperature at 240°C for about an hour after the initial two-hour ramp-up is crucial for driving the reaction to completion. orgsyn.org
The table below summarizes a typical set of reaction parameters for the synthesis of this compound.
Table 1: Optimized Parameters for the Synthesis of this compound
| Parameter | Value | Reference |
| Reactants | Phthalic Anhydride, Phenylacetic Acid | orgsyn.org |
| Catalyst | Sodium Acetate (freshly fused) | orgsyn.org |
| Temperature Profile | Ramp from 230°C to 240°C over 2 hours, then hold at 240°C for 1 hour | orgsyn.org |
| Reaction Monitoring | Collection of distilled water | orgsyn.org |
| Product Isolation | Recrystallization from alcohol | orgsyn.org |
| Reported Yield | 115-116 g from 100 g of phthalic anhydride | orgsyn.org |
Advanced and Emerging Synthetic Strategies for this compound Derivatives
While the classical Perkin-like condensation is a reliable method, modern organic synthesis has driven the development of more efficient, versatile, and environmentally benign strategies for the preparation of this compound and its analogs. These advanced methods often offer advantages such as shorter reaction times, higher yields, and broader substrate scope.
Microwave-Assisted Synthetic Protocols
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating a wide range of chemical transformations. nih.govpsu.edu The use of microwave irradiation can lead to dramatic reductions in reaction times, often from hours to minutes, and can also result in higher yields and cleaner reaction profiles. mdpi.com While specific examples for the direct microwave-assisted synthesis of this compound are not extensively documented in the reviewed literature, the principles of microwave synthesis are broadly applicable to the types of condensation reactions involved. For instance, microwave heating has been successfully employed in the synthesis of various heterocyclic compounds, including phthalimides and benzimidazoles, often under solvent-free conditions or using green solvents. nih.govmdpi.comnih.govresearchgate.net The rapid and uniform heating provided by microwaves can enhance the rate of the condensation between phthalic anhydride and phenylacetic acid derivatives, potentially at lower bulk temperatures and with improved energy efficiency compared to conventional heating methods. psu.edu
Modified Olefination Reactions for this compound Framework Elaboration
Modified olefination reactions, such as the Julia-Kocienski and Wittig reactions, represent powerful tools for the formation of carbon-carbon double bonds and can be conceptually applied to the synthesis and elaboration of the this compound framework. organic-chemistry.orgmasterorganicchemistry.comwikipedia.org These reactions offer alternative disconnections for constructing the exocyclic double bond of this compound derivatives.
The Julia-Kocienski olefination involves the reaction of a heteroaryl sulfone with an aldehyde or ketone to produce an alkene, typically with high E-selectivity. alfa-chemistry.comwikipedia.orgresearchgate.netoregonstate.edu In the context of this compound synthesis, one could envision a strategy where a suitable phthalide-derived sulfone is reacted with benzaldehyde, or a benzaldehyde-derived sulfone is reacted with a phthalide (B148349) precursor containing a carbonyl group at the 3-position. The reaction proceeds under mild conditions and is tolerant of a wide range of functional groups. researchgate.net
The Wittig reaction is another cornerstone of olefination chemistry, reacting a phosphonium (B103445) ylide with an aldehyde or ketone. masterorganicchemistry.comwikipedia.orgorganic-chemistry.orglibretexts.orgmnstate.edu A plausible synthetic route to this compound derivatives using the Wittig reaction could involve the reaction of a phthalic anhydride-derived phosphonium ylide with benzaldehyde. Alternatively, a pre-formed phthalide with a carbonyl group at the 3-position could be subjected to a Wittig reaction with benzylidene triphenylphosphorane. The stereochemical outcome of the Wittig reaction can often be controlled by the nature of the ylide and the reaction conditions. wikipedia.orgorganic-chemistry.org
Palladium-Free and Base-Free Coupling-Cyclization Methodologies
Recent advances in organic synthesis have focused on the development of catalytic systems that avoid the use of palladium and strong bases, which can be costly and generate significant waste. While direct palladium-free and base-free syntheses of this compound itself are not prominently reported, related strategies for the synthesis of 3-substituted phthalides offer valuable insights.
One emerging concept is the use of "non-innocent electrophiles" in coupling reactions, which can circumvent the need for an external base. acs.org Furthermore, various intramolecular cyclization reactions that proceed without palladium catalysis have been developed for the synthesis of heterocyclic systems. researchgate.net For example, the synthesis of 3-substituted phthalides has been achieved through a nucleophile-catalyzed isomerization of 2-formylarylketones. conicet.gov.ar This transformation can be promoted by a catalytic amount of sodium cyanide in DMSO. conicet.gov.ar Additionally, photochemical methods have been shown to induce the cyclization of 2-acylbenzaldehydes to 3-substituted phthalides in the absence of metal catalysts or bases. conicet.gov.ar These approaches highlight the potential for developing more sustainable and atom-economical routes to the this compound core and its derivatives.
Application of Organometallic Reagents in this compound Transformations
Organometallic reagents are powerful tools in organic synthesis, serving as potent nucleophiles and strong bases capable of forming new carbon-carbon bonds. nih.govwikipedia.orgmt.com Their application in the transformation of this compound and its analogs primarily involves nucleophilic addition to the electrophilic centers of the molecule. The this compound structure contains two key electrophilic sites: the carbonyl carbon of the lactone ring and the β-carbon of the α,β-unsaturated system. The reactivity of organometallic reagents towards these sites depends on the nature of the reagent and the reaction conditions.
Commonly employed organometallic reagents include organolithium and organomagnesium (Grignard) compounds. mt.comnih.gov These reagents are known to react readily with carbonyl compounds. wikipedia.org In the context of this compound, which is a lactone (a cyclic ester), the expected reaction with a Grignard or organolithium reagent is the nucleophilic addition to the carbonyl group. This initial addition leads to the formation of a tetrahedral intermediate. For esters, this is typically followed by the elimination of the leaving group and a second addition of the organometallic reagent, resulting in a tertiary alcohol. ed.ac.uk A similar double addition could be anticipated for this compound, leading to ring-opening and the formation of a diol.
Furthermore, the α,β-unsaturated nature of the exocyclic double bond in this compound presents another potential reaction pathway: conjugate (1,4-) addition. In this scenario, the nucleophilic carbon of the organometallic reagent attacks the β-carbon of the benzylidene group. Highly reactive reagents like organolithium compounds generally favor direct (1,2-) addition to the carbonyl group. wikipedia.org
In a study involving the related compound 5,6-dimethoxy-1,3-indanedione, the addition of an excess of a Grignard reagent (2-biphenylmagnesium bromide) led to an unexpected product. Instead of a simple double addition, a sequence involving a Grignard addition, a retro-aldol reaction, a second Grignard addition, and finally an acid-mediated cyclization resulted in the formation of a highly substituted dihydroisobenzofuran derivative. ed.ac.uk This highlights the complex reaction pathways that can occur when organometallic reagents react with structures related to this compound.
Regioselective Synthesis and Isomer Control in this compound Derivatization
The synthesis of this compound derivatives with specific substitution patterns (regioselectivity) and defined double bond geometry (isomer control) is crucial for investigating their structure-activity relationships. nih.gov Recent synthetic strategies have focused on achieving high selectivity, particularly for the thermodynamically less stable (Z)-isomers, which are often found in biologically active natural products. nih.gov
A highly effective and regioselective method for synthesizing (Z)-3-benzylideneisobenzofuran-1(3H)-ones involves the palladium-catalyzed coupling and cyclization of substituted 2-iodobenzoic acids with various terminal alkynes. nih.govresearchgate.net This approach allows for the introduction of a wide range of functional groups on both the phthalide and the benzylidene moieties of the final product. The reaction proceeds via a 5-exo-dig cyclization pathway, which demonstrates high functional group tolerance and consistently produces the desired products in good to excellent yields. nih.gov The use of specific additives, such as pivalic acid, can be critical for the success of the reaction. nih.gov
This methodology provides excellent control over regioselectivity, as the substitution pattern is determined by the choice of the starting substituted 2-iodobenzoic acid and the terminal alkyne. For instance, substituents on the phenyl ring of the phthalide core originate from the 2-iodobenzoic acid, while substituents on the exocyclic benzylidene ring come from the terminal alkyne. nih.gov
Furthermore, this synthetic route shows remarkable stereoselectivity, yielding predominantly the (Z)-isomer. nih.govresearchgate.net The control of the double bond geometry is a significant aspect of these synthetic methods, as the (E) and (Z) isomers can exhibit different biological activities and physicochemical properties. nih.gov The ability to selectively synthesize the (Z)-isomer is therefore of great importance for the development of new therapeutic agents. nih.govnih.gov
Chemical Reactivity and Transformation Pathways of Benzalphthalide
Fundamental Reaction Mechanisms of the Benzalphthalide (B177156) Core
The reactivity of the this compound core is governed by the interplay of its functional groups. The electron-withdrawing nature of the carbonyl group in the lactone ring polarizes the exocyclic double bond, making the β-carbon susceptible to nucleophilic attack. The aromatic rings can undergo electrophilic substitution, while the double bond and carbonyl group are targets for reduction and oxidation.
Oxidative cleavage of the exocyclic double bond in this compound leads to the formation of carboxylic acids. bu.edu.eg Strong oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or chromium trioxide, are typically employed for this transformation. bu.edu.eg The reaction breaks the C=C double bond, yielding phthalic anhydride (B1165640) and benzoic acid as the primary products. Phthalic acid is initially formed and subsequently dehydrates to the more stable phthalic anhydride. wikipedia.orgchegg.com The general scheme for this oxidation is as follows:
Table 1: Products of this compound Oxidation
| Reactant | Oxidizing Agent | Major Products |
| This compound | Potassium Permanganate (KMnO₄) | Phthalic Anhydride, Benzoic Acid |
This table illustrates the primary products obtained from the oxidative cleavage of this compound.
The oxidation of alkenes with hot, concentrated, acidified potassium manganate(VII) solution typically results in the cleavage of the double bond, forming ketones or carboxylic acids depending on the substitution pattern of the alkene. libretexts.orgyoutube.comchemguide.co.uk In the case of this compound, the trisubstituted nature of the exocyclic alkene leads to the formation of these specific carboxylic acid derivatives.
The reduction of this compound can selectively target either the exocyclic double bond or the carbonyl group of the lactone, leading to different classes of derivatives. A common reductive pathway involves the use of sodium borohydride (B1222165) (NaBH₄), which typically reduces the carbon-carbon double bond to yield benzylphthalide derivatives. bu.edu.eg This selective reduction is a useful method for synthesizing various substituted benzylphthalides.
Table 2: Common Reduction Reactions of this compound
| Reactant | Reducing Agent | Major Product Class |
| This compound | Sodium Borohydride (NaBH₄) | Benzylphthalide derivatives |
This table summarizes a key reductive transformation of this compound.
The benzylidene moiety of this compound is susceptible to substitution reactions, which can be either electrophilic or nucleophilic in nature. bu.edu.eg
Electrophilic Substitution: The phenyl ring of the benzylidene group can undergo electrophilic aromatic substitution reactions. For instance, halogenation reactions, such as bromination, can introduce halogen atoms onto this aromatic ring. masterorganicchemistry.comquora.compsu.eduscirp.org The conditions for these reactions typically involve a Lewis acid catalyst.
Nucleophilic Substitution: The exocyclic double bond, being part of an α,β-unsaturated carbonyl system, can undergo nucleophilic conjugate addition, also known as the Michael addition. libretexts.orgnih.govsigmaaldrich.commdpi.com Nucleophiles such as alkoxides can add to the β-carbon of the double bond. quora.comresearchgate.netlongdom.orgresearchgate.netnih.gov For example, reaction with sodium methoxide (B1231860) can lead to the formation of an ether derivative. chegg.comnih.govresearchgate.net
Table 3: Examples of Substitution Reactions on this compound
| Reaction Type | Reagent | Potential Product Type |
| Halogenation | Bromine (Br₂) / Lewis Acid | Bromo-substituted this compound |
| Nucleophilic Addition | Sodium Methoxide (CH₃ONa) | Methoxy-substituted benzylphthalide |
This table provides examples of substitution reactions that can be performed on the this compound molecule.
Cyclization and Condensation Reactions Involving this compound Intermediates
This compound and its derivatives can serve as intermediates in the synthesis of more complex heterocyclic systems through cyclization and condensation reactions. A notable example is the synthesis of pyridazinone derivatives. The reaction of β-aroylpropionic acids, which share a similar structural motif with the opened form of this compound, with hydrazine (B178648) hydrate (B1144303) is a common method for preparing pyridazinones. libretexts.orgchemrxiv.org
Specifically, this compound can react with hydrazine hydrate (N₂H₄·H₂O) to form 4-benzyl-1(2H)-phthalazinone. This reaction proceeds through a cyclocondensation mechanism where the hydrazine attacks the lactone carbonyl group, leading to ring opening, followed by intramolecular cyclization and dehydration to form the stable pyridazinone ring. This transformation provides a direct route to functionalized phthalazinone scaffolds, which are of interest in medicinal chemistry. bu.edu.eglibretexts.org
The Diels-Alder reaction, a powerful tool for forming six-membered rings, could potentially involve this compound or its derivatives as dienophiles due to the activated exocyclic double bond. wikipedia.orgmasterorganicchemistry.comlongdom.orgnih.gov This would allow for the construction of complex polycyclic structures.
Functional Group Modifications and Derivatization Strategies
The functional groups within this compound allow for a variety of modifications to synthesize a wide range of derivatives. These strategies are crucial for tuning the molecule's properties for various applications.
The reaction of this compound with primary amines is a key derivatization strategy that leads to the formation of nitrogen-containing heterocycles. A significant reaction in this class is the synthesis of 3-hydroxyisoindolin-1-ones. This transformation can be efficiently catalyzed by the organocatalyst 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD). bu.edu.eg The reaction proceeds at room temperature and involves the nucleophilic addition of the primary amine to the exocyclic double bond of this compound, followed by an intramolecular cyclization. bu.edu.eg
Another important amination reaction involves the use of hydrazine and its derivatives. As mentioned previously, the reaction of this compound with hydrazine hydrate is a direct method for the synthesis of 4-benzyl-1(2H)-phthalazinone. bu.edu.eg This reaction underscores the utility of this compound as a precursor for building fused nitrogen-containing heterocyclic systems. chemrxiv.org The general reactivity of hydrazines with carbonyl compounds and related structures is well-established for the synthesis of various nitrogen heterocycles.
Table 4: Synthesis of Nitrogen-Containing Heterocycles from this compound
| Reagent | Product Class |
| Primary Amines (e.g., R-NH₂) / TBD | 3-Hydroxyisoindolin-1-ones |
| Hydrazine Hydrate (N₂H₄·H₂O) | 4-Benzyl-1(2H)-phthalazinone |
This table highlights key reactions of this compound leading to the formation of important nitrogen-containing heterocyclic structures.
Synthesis of Phthalazinone Derivatives from Benzalphthalides
This compound, also known as 3-benzylidenephthalide, serves as a key starting material for the synthesis of 4-benzyl-2H-phthalazin-1-one. This transformation is efficiently achieved through reaction with hydrazine hydrate. sciforum.net The synthesis is a direct conversion that leverages the reactivity of the lactone ring in the this compound structure.
The reaction mechanism proceeds via the nucleophilic attack of hydrazine on the electrophilic carbonyl carbon of the phthalide's lactone ring. This initial step results in the opening of the five-membered ring to form a hydrazide intermediate. Subsequent intramolecular condensation, involving the second nitrogen atom of the hydrazine moiety and the ketone group of the intermediate, followed by the elimination of a water molecule, leads to the formation of the stable six-membered pyridazinone ring characteristic of the phthalazinone core. sciforum.netlibretexts.org This process is typically carried out by heating the reactants in a suitable solvent, such as ethanol. sciforum.net
Table 1: Synthesis of 4-Benzyl-2H-phthalazin-1-one
| Reactant 1 | Reactant 2 | Conditions | Product |
|---|
Preparation of Oxadiazole Derivatives Utilizing this compound Precursors
This compound is a valuable precursor for the multi-step synthesis of novel 1,3,4-oxadiazole (B1194373) derivatives. researchgate.netresearchgate.net This synthetic route transforms the relatively simple this compound structure into complex molecules incorporating both triazole and oxadiazole rings.
The synthesis begins with the reaction of (Z)-3-benzylidenephthalide with urea (B33335), which can be efficiently conducted under microwave irradiation in dry conditions. researchgate.net This reaction opens the lactone ring and forms 1-(2-(α-phenylacetyl)benzoyl)urea. researchgate.net This intermediate is then treated with hydrazine hydrate, leading to a cycloaddition reaction that yields 1-(2-(5-amino-4H-1,2,4-triazol-3-yl)phenyl)-2-phenylethanone. researchgate.netresearchgate.net
This triazole derivative serves as a platform for further elaboration. It is converted into a semicarbazide (B1199961) intermediate, 4-(5-(2-(α-Phenylacetyl)phenyl)-4H-1,2,4-triazol-3-yl) semicarbazide. researchgate.net The final step in the sequence is the cyclization of this semicarbazide with various substituted benzoic acids, facilitated by a dehydrating agent such as phosphorus oxychloride (POCl₃), to afford the target 2,5-disubstituted 1,3,4-oxadiazole derivatives. researchgate.netresearchgate.net This modular approach allows for the introduction of diverse aryl substituents onto the oxadiazole ring, depending on the benzoic acid used in the final step. researchgate.net
Table 2: Synthesis of 2-Phenyl-1-(2-(5-(5-aryl-1,3,4-oxadiazol-2-ylamino)-4H-1,2,4-triazol-3-yl)phenyl)ethanone Derivatives
| Semicarbazide Precursor | Substituted Benzoic Acid | Reagent | Product (Aryl Group on Oxadiazole) |
|---|---|---|---|
| 4-(5-(2-(α-Phenylacetyl)phenyl)-4H-1,2,4-triazol-3-yl) semicarbazide | Benzoic Acid | POCl₃ | Phenyl |
| 4-(5-(2-(α-Phenylacetyl)phenyl)-4H-1,2,4-triazol-3-yl) semicarbazide | 4-Nitrobenzoic Acid | POCl₃ | 4-Nitrophenyl |
| 4-(5-(2-(α-Phenylacetyl)phenyl)-4H-1,2,4-triazol-3-yl) semicarbazide | 4-Chlorobenzoic Acid | POCl₃ | 4-Chlorophenyl |
| 4-(5-(2-(α-Phenylacetyl)phenyl)-4H-1,2,4-triazol-3-yl) semicarbazide | 4-Methylbenzoic Acid | POCl₃ | 4-Methylphenyl |
| 4-(5-(2-(α-Phenylacetyl)phenyl)-4H-1,2,4-triazol-3-yl) semicarbazide | 4-Methoxybenzoic Acid | POCl₃ | 4-Methoxyphenyl |
Data derived from research by Younis et al. researchgate.netresearchgate.net
Reactivity with Carbene Species and Mechanistic Insights
While specific, documented examples of reactions between this compound and carbene species are not prevalent in the surveyed literature, the structural features of this compound allow for a theoretical exploration of its potential reactivity with these highly reactive intermediates. Carbenes, such as dichlorocarbene (B158193) (:CCl₂), are neutral, divalent carbon species that are highly electrophilic and can engage in several types of transformations. wikipedia.orgvedantu.com
Potential Reaction Pathways:
[1+2] Cycloaddition (Cyclopropanation): The most probable reaction between this compound and a carbene like dichlorocarbene is a [1+2] cycloaddition across the exocyclic carbon-carbon double bond. wikipedia.org This double bond is electronically similar to a styrene-type alkene, making it a suitable substrate for electrophilic attack by the carbene. This pathway would lead to the formation of a spiro-cyclopropane derivative, specifically a gem-dihalocyclopropane fused to the phthalide (B148349) ring at the 3-position. The reaction with a singlet carbene is expected to be a concerted and stereospecific process, preserving the stereochemistry of the alkene. youtube.com
[4+1] Cycloaddition: A formal [4+1] cycloaddition is a reaction in which a carbene adds across a 4-electron conjugated system to form a five-membered ring. wikipedia.org While theoretically possible for this compound to act as a 4π component, this reaction mode is generally less common and often requires specific metal catalysis or substrates where simpler [1+2] cycloaddition is disfavored. nih.gov The kinetic product would overwhelmingly favor the more accessible [1+2] cyclopropanation of the exocyclic double bond.
C-H Bond Insertion: Carbenes are also known to insert into carbon-hydrogen (C-H) bonds. epa.gov this compound possesses several types of C-H bonds, including vinylic, aromatic, and benzylic ones. Non-selective insertion into these bonds could lead to a mixture of products, although this pathway is often less favorable than addition to a π-system unless the reaction is performed intramolecularly or with highly reactive carbenes in the gas phase. epa.gov
Mechanistic Insights:
The reactivity would be dictated by the electronic nature of the carbene. Dichlorocarbene, typically generated from chloroform (B151607) and a strong base, is an electrophilic singlet carbene. wikipedia.org Its reaction with the electron-rich double bond of this compound would proceed via a concerted mechanism, where both new carbon-carbon bonds are formed simultaneously in a single transition state. This contrasts with triplet carbenes, which would react in a stepwise manner involving a diradical intermediate. youtube.com Given the standard methods of carbene generation, the singlet pathway is the most mechanistically plausible for a predictable synthetic outcome.
Spectroscopic and Computational Approaches for Benzalphthalide Structure Elucidation and Mechanistic Understanding
Theoretical and Computational Chemistry Applied to Benzalphthalide (B177156) Systems
Density Functional Theory (DFT) Studies on Reaction Mechanisms and Energetics
Density Functional Theory (DFT) has become an indispensable tool for investigating the intricate details of chemical reactions involving this compound and its precursors. DFT calculations allow researchers to map out potential energy surfaces, identify transition states, and calculate activation energies, thereby providing a deep understanding of reaction feasibility, pathways, and kinetics.
Studies on related compounds, such as phenolphthalein, offer significant insights into the formation of the core phthalide (B148349) structure. DFT calculations have been employed to explore the acid-catalyzed reaction between phthalic anhydride (B1165640) and phenols. researchgate.net These studies compare different reaction pathways, such as ortho versus para addition of the phenol (B47542) to the carbonyl group of phthalic anhydride. researchgate.net For instance, calculations can reveal that while one pathway might seem more favorable initially, it could lead to a stable intermediate that hinders further reaction, effectively blocking that route. researchgate.net By calculating the energies of all intermediates and transition states, DFT can identify the most plausible multi-step mechanism leading to the final product. researchgate.net
Furthermore, DFT is used to analyze the role of catalysts in reactions that form this compound precursors. For example, in the N-heterocyclic carbene (NHC)-catalyzed cycloaddition of ketenes and benzaldehydes, DFT calculations can elucidate the entire catalytic cycle. rsc.org This includes the initial nucleophilic attack by the catalyst, the formation of key intermediates, the rate-determining and stereoselectivity-determining steps, and the final catalyst regeneration. rsc.orgrsc.org The calculated energy barriers for different stereochemical pathways can explain the experimentally observed product ratios. rsc.org Global and local reactivity indices derived from DFT can also explain how the catalyst activates the substrates. rsc.org
The energetics of the molecule itself are also a key focus of DFT studies. By performing geometry optimization, researchers can determine the most stable three-dimensional structure of this compound isomers and calculate their heats of formation. nih.gov These energetic properties are crucial for understanding the stability and potential applications of these compounds. nih.gov
Table 1: Application of DFT in Reaction Mechanism Studies
| Computational Aspect | Application to this compound Chemistry | Reference |
|---|---|---|
| Transition State Search | Identification of energy barriers for key reaction steps, such as the condensation of phthalic anhydride with phenylacetic acid. | researchgate.net |
| Intermediate Analysis | Determination of the stability of intermediates, such as carbocations or zwitterions, formed during the reaction. | researchgate.netrsc.org |
| Catalytic Cycle Elucidation | Mapping the complete energy profile of catalyzed reactions, explaining the role of the catalyst in lowering activation energies. | rsc.orgrsc.org |
| Thermodynamic Calculations | Calculation of reaction enthalpies (ΔH) and Gibbs free energies (ΔG) to predict the spontaneity and equilibrium position of a reaction. | nih.govrsc.org |
| Stereoselectivity Prediction | Comparing the activation energies of pathways leading to different stereoisomers to predict the major product. | rsc.org |
Computational NMR Assignment Methodologies for Complex this compound Structures
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of structural elucidation in organic chemistry. However, for complex molecules like substituted benzalphthalides, the ¹H and ¹³C NMR spectra can be crowded, with overlapping signals that are difficult to assign unambiguously through experiments alone. Computational NMR assignment methodologies, primarily based on DFT, provide a powerful solution to this challenge. escholarship.org
The standard computational protocol involves several steps. First, the conformational space of the this compound derivative is thoroughly explored to identify all low-energy conformers. escholarship.org Next, the geometry of each significant conformer is optimized using a suitable DFT functional and basis set, often incorporating a solvent model to mimic experimental conditions. escholarship.orgnih.gov Following optimization, the magnetic shielding tensors for all atoms (e.g., ¹H and ¹³C) are calculated for each conformer, typically using the Gauge-Independent Atomic Orbital (GIAO) method. researchgate.netmdpi.com
The calculated isotropic shielding values are then averaged, weighted by the Boltzmann population of each conformer at the experimental temperature. These averaged shielding constants are converted into chemical shifts (δ) by referencing them against the shielding constant of a standard compound, such as tetramethylsilane (B1202638) (TMS), calculated at the same level of theory. mdpi.com A common and effective practice is to use a linear scaling approach, where a plot of calculated shifts versus experimental shifts for a set of known molecules is used to derive a correction equation (δ_scaled = m * δ_calc + c), which significantly improves the accuracy of the prediction. nih.gov
This methodology allows for the confident assignment of every proton and carbon signal in the experimental spectrum. It is particularly valuable for distinguishing between isomers or for assigning quaternary carbons that are not visible in standard proton-correlation experiments. The accuracy of modern DFT-based methods can be very high, with root-mean-square deviations (RMSD) often below 0.2 ppm for ¹H and 2 ppm for ¹³C shifts. nih.gov
Table 2: General Workflow for Computational NMR Chemical Shift Prediction
| Step | Description | Key Considerations | Reference |
|---|---|---|---|
| 1. Conformational Search | Identify all relevant low-energy conformers of the molecule. | Crucial for flexible molecules; methods include molecular mechanics or DFT-based searches. | escholarship.org |
| 2. Geometry Optimization | Calculate the minimum energy structure for each conformer. | Choice of DFT functional, basis set, and implicit solvent model is important for accuracy. | nih.govmdpi.com |
| 3. Shielding Calculation | Compute the NMR shielding constants for each optimized conformer. | The GIAO method is the most common and reliable approach. | researchgate.net |
| 4. Boltzmann Averaging | Average the shielding constants based on the calculated relative free energies of the conformers. | Essential for accurately representing the dynamic nature of the molecule in solution. | escholarship.org |
| 5. Scaling and Prediction | Convert calculated shielding constants to chemical shifts and apply a linear scaling correction. | Improves accuracy by correcting for systematic errors in the computational method. | nih.gov |
Elucidation of Tautomerism and Conformational Dynamics via Computational Methods
This compound and its derivatives can exhibit both tautomerism and conformational isomerism, phenomena that are critical to their chemical reactivity and biological activity. Computational methods, especially DFT, are exceptionally well-suited to explore these dynamic processes by calculating the relative energies of different isomers and the barriers for their interconversion. researchgate.net
Tautomerism in this compound-related structures, such as the dye fluorescein (B123965) (which shares the phthalide core), has been successfully studied using DFT. researchgate.net These studies investigate the relative stability of different tautomeric forms, such as the lactoid (closed-ring), quinoid, and zwitterionic (open-ring) structures. By calculating the Gibbs free energy of each tautomer, researchers can predict their equilibrium populations under different conditions (e.g., in various solvents). The transition states connecting these tautomers can also be located, providing the activation energies for their interconversion and offering insights into their kinetic stability. researchgate.net
Conformational dynamics refer to the interconversion between different spatial arrangements (conformers) of a molecule. For the this compound framework, this can involve rotation around single bonds, such as the bond connecting the phthalide and benzal groups, or puckering of the five-membered lactone ring. DFT calculations can map the potential energy surface associated with these motions. researchgate.neteurjchem.com By identifying all energy minima (stable conformers) and the transition states that connect them, a complete picture of the molecule's flexibility can be constructed. researchgate.net The calculated energy barriers for these conformational changes determine the rates at which they occur at a given temperature, which can be crucial for understanding how a molecule fits into an enzyme's active site.
Table 3: Computational Analysis of Isomerism in Phthalide-Type Structures
| Type of Isomerism | Computational Approach | Information Gained | Reference |
|---|---|---|---|
| Tautomerism | DFT energy calculations of different tautomers (e.g., lactoid, quinoid). | Relative thermodynamic stability, equilibrium constants, and predicted dominant form. | researchgate.net |
| Tautomerism | Transition state calculations for tautomer interconversion. | Kinetic barriers, rates of interconversion, and lifetime of individual tautomers. | researchgate.net |
| Conformational Dynamics | Potential energy surface scan along key dihedral angles. | Identification of stable conformers and rotational energy barriers. | researchgate.neteurjchem.com |
| Conformational Dynamics | Full geometry optimization of all minima and transition states. | Detailed conformational landscape and pathways for interconversion between stable forms. | researchgate.net |
Mechanistic Insights from Cryogenic Infrared Ion Spectroscopy
Understanding a chemical reaction mechanism requires the characterization of all species along the reaction coordinate, including short-lived, highly reactive intermediates. Cryogenic infrared ion spectroscopy is a powerful gas-phase technique that allows for the structural interrogation of such elusive species. nih.govnih.gov This method combines mass spectrometry with laser spectroscopy inside an ultracold environment. aps.org
The process involves generating the ionic intermediate of interest in the gas phase, for example, through electrospray ionization. nih.gov The specific ion is then selected by mass-to-charge ratio and guided into a cryogenic ion trap, which is cooled to temperatures as low as a few Kelvin using helium. nih.gov At these temperatures, the ions are stabilized and their vibrational motion is minimized. A tunable, high-intensity infrared laser is then used to irradiate the trapped ions. When the laser frequency matches a vibrational mode of the ion, it absorbs a photon, which can lead to its fragmentation. By monitoring the fragmentation as a function of the laser wavelength, a vibrational spectrum of the reactive intermediate is recorded. aps.org
This experimental spectrum, which features sharp, well-resolved vibrational bands, can be compared with theoretical spectra calculated using DFT for various candidate structures. nih.govnih.gov A close match between the experimental and a calculated spectrum provides definitive structural assignment of the intermediate. This technique has been successfully used to elucidate the structure of carbocation intermediates in reactions involving benzylidene-protected sugars, which are structurally analogous to potential intermediates in this compound chemistry. nih.gov By providing a structural "snapshot" of a key intermediate, cryogenic IR spectroscopy offers unparalleled mechanistic insight that is often impossible to obtain from solution-phase experiments alone. nih.gov
Virtual Binding Studies and Ligand-Enzyme Interactions
Given that this compound derivatives have shown biological activities, such as antimicrobial and nematocidal effects, understanding their interactions with protein targets at a molecular level is crucial. Computational techniques like molecular docking and molecular dynamics (MD) simulations are central to these virtual binding studies. nih.gov
The process typically begins with molecular docking . A three-dimensional model of the target enzyme, often obtained from X-ray crystallography or homology modeling, is used as a receptor. The this compound derivative (the ligand) is then computationally "docked" into the enzyme's active site. Docking algorithms systematically sample a vast number of possible binding poses and orientations, scoring each one based on factors like shape complementarity and intermolecular forces (e.g., hydrogen bonds, hydrophobic interactions). nih.gov The resulting top-ranked poses provide a static hypothesis of how the ligand might bind.
To refine this static picture and assess the stability of the predicted ligand-protein complex, molecular dynamics (MD) simulations are performed. nih.gov The docked complex is placed in a simulated physiological environment (a box of water molecules and ions), and Newton's equations of motion are solved for every atom over a period of nanoseconds to microseconds. nih.gov MD simulations provide a dynamic view of the interaction, showing how the ligand and protein adjust to each other. Key analyses from MD simulations include:
Root Mean Square Deviation (RMSD): To assess the stability of the ligand's position in the binding pocket over time. nih.gov
Root Mean Square Fluctuation (RMSF): To identify which parts of the protein become more or less flexible upon ligand binding. nih.gov
Binding Free Energy Calculation: Using methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM-PBSA), the simulation trajectory can be used to estimate the binding affinity (e.g., ΔG_bind), which can be compared with experimental values. nih.gov
These virtual studies can guide the rational design of more potent this compound-based inhibitors by identifying key amino acid residues involved in binding and suggesting chemical modifications to the ligand to enhance these interactions. nih.govsemanticscholar.orgrsc.org
Table 4: Computational Workflow for Ligand-Enzyme Interaction Studies
| Stage | Technique | Objective | Output | Reference |
|---|---|---|---|---|
| 1. Initial Prediction | Molecular Docking | Predict the most likely binding pose of the this compound derivative in the enzyme's active site. | A ranked list of binding poses with associated scores. | nih.govrsc.org |
| 2. Dynamic Refinement | Molecular Dynamics (MD) Simulation | Assess the stability and dynamics of the ligand-protein complex in a simulated physiological environment. | An atomic-level trajectory of the complex over time. | nih.govnih.gov |
| 3. Stability Analysis | RMSD/RMSF Analysis | Quantify the stability of the ligand's binding pose and the flexibility of the protein. | Plots of RMSD and RMSF versus simulation time. | nih.govnih.gov |
| 4. Affinity Estimation | Binding Free Energy (e.g., MM-PBSA) | Calculate the theoretical binding affinity of the ligand for the enzyme. | An estimated ΔG of binding. | nih.gov |
| 5. Interaction Analysis | Hydrogen Bond Analysis, etc. | Identify the specific intermolecular interactions (H-bonds, hydrophobic contacts) that stabilize the complex. | A detailed map of key ligand-residue interactions. | nih.gov |
Applications of Benzalphthalide As a Synthetic Intermediate and Building Block
Utilization in Polymer Chemistry for Material Property Enhancement
Benzalphthalide (B177156) is a key intermediate in the synthesis of various polymers, where its incorporation significantly enhances the material's properties. The inclusion of the this compound moiety into polymer backbones contributes to improved mechanical strength and thermal stability. researchgate.netnih.gov This makes it particularly valuable in the plastics industry for creating high-performance polymers with increased durability and resistance to heat-induced degradation. researchgate.net The unique structure of this compound helps in the formation of polymers that can withstand more demanding conditions. researchgate.netnih.gov
Table 1: Impact of this compound on Polymer Properties
| Property | Enhancement |
| Mechanical Strength | Increases tensile strength and impact resistance. |
| Thermal Stability | Improves resistance to heat deformation. |
| Durability | Contributes to the formation of high-performance polymers with enhanced longevity. |
Role in the Synthesis of Pharmaceutical Precursors
In the pharmaceutical sector, this compound functions as a crucial building block for the synthesis of more complex drug molecules. nih.gov Its chemical structure provides a scaffold that can be modified to produce a variety of pharmaceutical intermediates. One notable application is in the synthesis of Amitriptyline, an antidepressant medication. nih.gov The synthesis of such complex molecules often involves multiple steps where this compound serves as a key starting material or intermediate. nih.govresearchgate.net The production of single enantiomers of drug intermediates is of growing importance in the pharmaceutical industry, and versatile precursors are essential for this purpose. nih.gov
Table 2: this compound in Pharmaceutical Synthesis
| Pharmaceutical Application | Role of this compound |
| Amitriptyline Synthesis | Serves as a key intermediate. nih.gov |
| Complex Drug Molecules | Acts as a fundamental building block. nih.gov |
Application in Agrochemical Synthesis
Contribution to Optoelectronic Materials Development
The development of advanced materials for electronic and nanotechnology applications has explored the use of various organic compounds. nih.gov this compound is noted as a key intermediate in the synthesis of optoelectronic materials. The unique structural characteristics of such organic intermediates are of interest for creating novel materials with specific electronic properties. nih.gov While detailed research findings on specific this compound derivatives for organic light-emitting diodes (OLEDs) or organic semiconductors are not extensively published, the general classification of this compound as an intermediate in this field points to its potential in the development of new materials for electronic displays and other devices. ktu.eduresearchgate.netmdpi.comnih.gov
Strategic Intermediate in Natural Product Total Synthesis and Analog Preparation
The total synthesis of complex natural products is a significant area of organic chemistry. rsc.org These endeavors often rely on the strategic use of versatile building blocks to construct intricate molecular architectures. While specific examples of the use of this compound as a key intermediate in the total synthesis of natural products like alkaloids or terpenoids are not widely documented in available research, its potential as a starting material for such complex syntheses is recognized. researchgate.netnih.govkneopen.com The synthesis of natural product analogs for structure-activity relationship studies is also a critical aspect of drug discovery, where versatile intermediates are highly valuable. bohrium.comnih.gov
Use in the Synthesis of Dyes and Pigments
This compound serves as an intermediate in the production of dyes and pigments. nih.gov The synthesis of various classes of dyes, including disperse dyes and vat dyes, involves the reaction of precursor molecules to create the final colored compounds. nih.govfibre2fashion.commdpi.com While specific examples of high-performance pigments derived directly from this compound are not extensively detailed in the literature, the compound's chemical reactivity makes it a candidate for the synthesis of a range of colorants. The development of new dyes with improved properties, such as lightfastness and wash-fastness, is an ongoing area of research in the dye industry. nih.govmdpi.com
Function as a Standard Reference Material in Analytical Chemistry
In the field of analytical chemistry, this compound serves as a standard reference material. researchgate.netnih.gov It is used for the calibration of analytical instruments to ensure the accuracy and consistency of chemical analyses. researchgate.net This application is crucial for quality control in various chemical testing environments, as it provides a reliable standard for measurement. researchgate.netnih.gov The use of certified reference materials is a fundamental practice for method validation and to ensure that analytical results are reliable and reproducible. textilelearner.net
Table 3: this compound in Analytical Chemistry
| Application | Role of this compound |
| Instrument Calibration | Provides a reliable standard for accurate measurements. researchgate.net |
| Quality Control | Ensures consistency and accuracy in analytical testing. researchgate.net |
Biological Activities and Pharmacological Potential of Benzalphthalide Derivatives
Antimicrobial Properties of Benzalphthalide (B177156) Analogs
The search for novel antimicrobial agents is a critical area of pharmaceutical research, driven by the rise of drug-resistant pathogens. Analogs of this compound have been investigated for their ability to combat bacterial and fungal infections.
The development of drug-resistant bacteria poses a significant challenge to public health. Research into new antibacterial agents has explored various synthetic compounds, including structures analogous to this compound. Studies on related chemical classes, such as thiosemicarbazides and 1,3-bis(aryloxy)propan-2-amines, have shown that specific structural modifications can lead to potent antibacterial activity, particularly against Gram-positive bacteria. nih.govnih.gov
For instance, in a study of fluorobenzoylthiosemicarbazides, derivatives with trifluoromethyl groups demonstrated notable activity against methicillin-sensitive and methicillin-resistant Staphylococcus aureus (MRSA) clinical isolates, with minimal inhibitory concentrations (MICs) ranging from 7.82 to 31.25 μg/mL. nih.gov Similarly, certain synthetic 1,3-bis(aryloxy)propan-2-amines showed efficacy against Gram-positive pathogens, including MRSA, with MIC values in the low micromolar range (2.5–10 μg/ml), suggesting a bactericidal mechanism. nih.gov While these compounds are not direct this compound derivatives, their efficacy underscores the potential for developing novel antibacterials through the strategic modification of aromatic scaffolds. The antibacterial activity of ceramide analogs has also been noted against pathogenic Neisseria, indicating that lipid-like structures can possess potent bactericidal properties. researchgate.net
Table 1: Antibacterial Activity of Selected Compound Analogs
| Compound Class | Target Bacteria | Activity Range (MIC) | Reference |
|---|---|---|---|
| Fluorobenzoylthiosemicarbazides | S. aureus (including MRSA) | 7.82 - 31.25 µg/mL | nih.gov |
| 1,3-Bis(aryloxy)propan-2-amines | Gram-positive bacteria (including MRSA) | 2.5 - 10 µg/mL | nih.gov |
| Polyalthic Acid Analog (3a) | E. faecalis | 8 mg/L | mdpi.com |
| Brevibacillin Thr1 Analog | Campylobacter spp. | 8 - 64 µg/mL | mdpi.com |
Fungal infections represent a growing threat, particularly to immunocompromised individuals, necessitating the development of new antifungal drugs. frontiersin.org Benzaldehydes, which are structurally related to the benzal moiety of this compound, have been identified as having potent antifungal activity. nih.gov Research has shown that their mechanism of action often involves the disruption of the fungal antioxidation system. nih.gov
Structure-activity relationship studies of benzaldehydes reveal that the presence of an ortho-hydroxyl group on the aromatic ring tends to increase antifungal activity. nih.gov These compounds can act as chemosensitizing agents, enhancing the efficacy of conventional antifungal drugs and helping to overcome drug resistance. nih.gov Other research has focused on different scaffolds. For example, 2-acyl-1,4-benzohydroquinone derivatives have demonstrated significant antifungal properties, with some compounds showing activity comparable to amphotericin B against certain fungal strains like Candida krusei. mdpi.com Furthermore, analogs of amiloride, specifically those with a 6-(2-benzofuran) substitution, have shown broad-spectrum activity against a range of pathogenic fungi, including drug-resistant isolates. frontiersin.org
Table 2: Antifungal Activity of Selected Benzaldehyde and Other Analogs
| Compound Class/Derivative | Fungal Species | Activity (MIC) | Key Finding | Reference |
|---|---|---|---|---|
| Benzaldehydes | Aspergillus, Penicillium, Saccharomyces | Varies | Activity increases with an ortho-hydroxyl group. nih.gov | nih.gov |
| 2-Octanoylbenzohydroquinone | Candida krusei, Rhizopus oryzae | 2 and 4 µg/mL | Activity comparable to amphotericin B. mdpi.com | mdpi.com |
| 6-(2-benzofuran) HMA analog | Drug-resistant pathogenic fungi | 16-32 µg/mL | Shows broad-spectrum activity. frontiersin.org | frontiersin.org |
| DL-dihydrosphingosine analog | S. cerevisiae, C. albicans, C. glabrata | 2, 16, and 8 µg/mL | Partially restored antifungal activity. frontiersin.org | frontiersin.org |
Nematocidal Activity of this compound Compounds
Plant-parasitic nematodes, such as the root-knot nematode Meloidogyne incognita and the pine wood nematode (Bursaphelenchus xylophilus), cause significant damage to agriculture and ecosystems. nih.govnih.gov Chemical control remains a primary strategy, prompting research into new, effective nematicides. Aromatic aldehydes, including some structurally related to this compound, have demonstrated significant nematocidal properties.
Studies have shown that phthalaldehyde, a compound related to the phthalide (B148349) core, is highly active against M. incognita, with an EC₅₀ value of 11 ± 6 mg/L. nih.gov Other active aromatic aldehydes include salicylaldehyde (B1680747) and cinnamic aldehyde. It is hypothesized that these redox-active compounds may act by inhibiting the nematode V-ATPase enzyme, a different mechanism than affecting the external cuticle. nih.gov In contrast, some structurally similar aldehydes like 2-methoxybenzaldehyde (B41997) and vanillin (B372448) showed no activity at high concentrations. nih.gov Research on benzyloxyalkanols against the pine wood nematode has shown that nematicidal activity increases with the carbon chain length of the alkyl group, indicating that lipophilicity plays a key role. mdpi.comresearchgate.net
Table 3: Nematocidal Activity of Selected Aromatic Aldehydes and Alkanols
| Compound | Target Nematode | Activity (EC₅₀/LD₅₀) | Reference |
|---|---|---|---|
| Phthalaldehyde | Meloidogyne incognita | 11 ± 6 mg/L | nih.gov |
| Salicylaldehyde | Meloidogyne incognita | 11 ± 1 mg/L | nih.gov |
| Cinnamic aldehyde | Meloidogyne incognita | 12 ± 5 mg/L | nih.gov |
| BzOC8OH (Benzyloxyoctanol) | Bursaphelenchus xylophilus | 246.1 ppm | nih.gov |
| BzOC9OH (Benzyloxynonanol) | Bursaphelenchus xylophilus | 158.0 ppm | nih.gov |
Monoamine Oxidase (MAO) Inhibition by Benzalphthalides
Monoamine oxidase (MAO) is a key enzyme responsible for the degradation of neurotransmitters like dopamine (B1211576) and serotonin. rsc.org It exists in two isoforms, MAO-A and MAO-B. Inhibitors of MAO-B are particularly valuable for treating neurodegenerative disorders such as Parkinson's disease, as they increase dopamine levels in the brain. rsc.orgnih.gov
The phthalide scaffold, which forms the core of this compound, has been identified as a promising framework for developing potent and selective MAO inhibitors. nih.gov Research has demonstrated that substituting the phthalide moiety at the C6 position can produce compounds with high binding affinity for both MAO isoforms, but particularly for MAO-B. nih.gov
A study of nineteen C6-substituted phthalide analogues revealed potent MAO-B inhibition, with the lowest recorded IC₅₀ value being 0.0014 µM. nih.gov The inhibition was found to be reversible and competitive for both MAO-A and MAO-B. nih.gov A clear structure-activity relationship (SAR) was established for a series of 6-benzyloxyphthalides with different substituents on the para position of the phenyl ring. The order of potency for MAO-B inhibition was determined to be: CF₃ > I > Br > Cl > F > CH₃ > H nih.gov
This SAR indicates that electron-withdrawing groups and increased lipophilicity at this position enhance the inhibitory activity. Docking studies with other classes of MAO-B inhibitors, such as pyridazinone and 3-phenylcoumarin (B1362560) derivatives, have shown that interactions with key amino acid residues like Tyr326 and Tyr398 in the active site of MAO-B are crucial for potent and selective inhibition. frontiersin.orguniba.it
Table 4: MAO-B Inhibition by C6-Substituted Phthalide Analogues
| Compound Type | Target Enzyme | Activity (IC₅₀) | Inhibition Mode | Key SAR Finding | Reference |
|---|---|---|---|---|---|
| C6-substituted phthalides | MAO-B | As low as 0.0014 µM | Reversible, Competitive | Potency order: CF₃ > I > Br > Cl > F > CH₃ > H | nih.gov |
| C6-substituted phthalides | MAO-A | As low as 0.096 µM | Reversible, Competitive | Generally less potent than against MAO-B | nih.gov |
Beyond simply increasing dopamine levels, MAO-B inhibitors may also offer neuroprotection by preventing the formation of neurotoxic byproducts from the MAO enzymatic reaction, such as hydrogen peroxide and aldehydes. uniba.it This reduction in oxidative stress is a critical mechanism for protecting neurons from degeneration. neuroscijournal.com
The this compound derivative 3-n-butylphthalide (NBP) has been extensively studied and has demonstrated significant neuroprotective effects in various models of neurodegenerative diseases. nih.govnih.gov NBP's mechanisms of action are multifaceted and include reducing mitochondrial oxidative stress, inhibiting inflammation, regulating apoptosis (programmed cell death), and decreasing the abnormal deposition of proteins. nih.govnih.gov Mitochondrial dysfunction is a key factor in the pathogenesis of many neurodegenerative disorders, leading to an imbalance between pro-oxidant and antioxidant factors. nih.gov NBP has been shown to have a beneficial effect on mitochondrial function, thereby mitigating this damage. nih.gov By inhibiting MAO-B, phthalide derivatives like NBP can prevent the toxin MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) from being oxidized into its toxic form MPP+, which would otherwise lead to the death of dopaminergic neurons. nih.gov These findings suggest that this compound derivatives are promising therapeutic candidates for diseases like Parkinson's and Alzheimer's disease. nih.govnih.gov
Anxiolytic Effects Associated with this compound Structural Motifs
The potential of non-benzodiazepine and non-nitrogenated compounds as anxiolytic agents is an area of active research. Within this context, the this compound structural motif has been identified as a promising lead. nih.gov A study evaluating the anxiolytic effects of a series of benzalphthalides in mice demonstrated that specific derivatives can induce significant anti-anxiety effects. nih.gov
The evaluation was conducted using the elevated plus maze (EPM) test, a standard behavioral model for assessing anxiety in rodents. nih.gov In this test, anxiolytic compounds typically increase the amount of time spent and the number of entries into the exposed, "open" arms of the maze, as opposed to the enclosed, "closed" arms. nih.govnih.gov The research found that single administrations of two specific this compound derivatives, identified as compounds 1 and 11 , led to significant increases in both the time spent and the number of entries into the open arms. nih.gov These results suggest a clear anxiolytic profile for these compounds and underscore the potential of the this compound scaffold for developing novel antianxiety agents that function through mechanisms distinct from traditional benzodiazepines. nih.gov
Table 1: Anxiolytic Activity of Selected this compound Derivatives
| Compound | Animal Model | Assay | Key Findings | Reference |
|---|---|---|---|---|
| This compound 1 | Mouse | Elevated Plus Maze (EPM) | Significantly increased time spent in open arms and number of entries into open arms. | nih.gov |
| This compound 11 | Mouse | Elevated Plus Maze (EPM) | Significantly increased time spent in open arms and number of entries into open arms. | nih.gov |
Antioxidant and Anti-Neuroinflammatory Potential of this compound Derivatives
Inflammation and oxidative stress are interconnected pathological processes implicated in a variety of disorders, including neurodegenerative diseases. nih.govnih.gov Phthalide derivatives, as a class, have shown significant potential in mitigating these processes. nih.govnih.govnih.gov
Antioxidant Potential
A series of substituted (Z)-3-benzylideneisobenzofuran-1(3H)-ones were synthesized and evaluated for their in-vitro antioxidant activity using the DPPH (2,2-diphenyl-1-picrylhydrazyl) free radical scavenging assay. nih.govnih.gov This assay measures the ability of a compound to donate a hydrogen atom or electron to neutralize the stable DPPH radical. Several of the synthesized this compound derivatives demonstrated a high order of antioxidant activity, with some compounds showing significantly greater potency than the standard reference, ascorbic acid. nih.gov
Notably, compounds 28f and 28k were found to be the most active analogues in the series, exhibiting antioxidant activity approximately 10-fold and 8-fold greater than that of ascorbic acid, respectively. nih.gov The structure-activity relationship studies indicated that the substitution pattern on the benzylidene and phthalide rings plays a crucial role in determining the antioxidant capacity. nih.govnih.gov
Table 2: Antioxidant Activity of (Z)-3-Benzylideneisobenzofuran-1(3H)-one Derivatives
| Compound ID | Antioxidant Assay | IC₅₀ (µg/mL) | Comparison to Standard | Reference |
|---|---|---|---|---|
| 28f | DPPH Radical Scavenging | Not specified, but described as ~10x more active than Ascorbic Acid | Highly Potent | nih.gov |
| 28k | DPPH Radical Scavenging | Not specified, but described as ~8x more active than Ascorbic Acid | Highly Potent | nih.gov |
| 28l | DPPH Radical Scavenging | High Activity | Potent | nih.gov |
| Ascorbic Acid (Standard) | DPPH Radical Scavenging | 4.57 | Standard Reference | nih.gov |
Anti-Neuroinflammatory Potential
Neuroinflammation, characterized by the activation of glial cells like microglia and the production of inflammatory mediators such as nitric oxide (NO) and pro-inflammatory cytokines, is a key component of many neurological disorders. nih.govnih.gov Phthalide derivatives have been investigated for their ability to suppress these inflammatory pathways. nih.govnih.gov
In a study focused on 3-arylphthalides, the compound 3-(2,4-dihydroxyphenyl)phthalide (5a) demonstrated notable anti-inflammatory effects. nih.govnih.gov This compound caused a strong inhibition of lipopolysaccharide (LPS)-induced NO production in both BV-2 microglial cells and RAW 264.7 macrophage cells. nih.govnih.gov Furthermore, compound 5a also reduced the expression of the pro-inflammatory cytokines IL-1β and IL-6 in RAW 264.7 cells. nih.gov These findings are significant as they represent the first report on the anti-inflammatory activity of 3-arylphthalides and suggest that compound 5a could be a promising candidate for further studies. nih.gov The results strongly indicate that the presence of two hydroxyl groups on the C-3 aryl ring is correlated with this anti-inflammatory activity. nih.gov
This aligns with broader research on related compounds like 3-n-butylphthalide (NBP), which has been shown to exert neuroprotective effects through multiple mechanisms, including the inhibition of inflammatory reactions and the reduction of mitochondrial oxidative stress. nih.govnih.gov
Table 3: Anti-inflammatory Activity of a 3-Arylphthalide Derivative
| Compound ID | Cell Lines | Key Findings | Reference |
|---|
| 3-(2,4-dihydroxyphenyl)phthalide (5a) | BV-2 (microglia), RAW 264.7 (macrophages) | Strong inhibition of LPS-induced Nitric Oxide (NO) production. Reduced expression of pro-inflammatory cytokines IL-1β and IL-6. | nih.govnih.gov |
Future Directions and Advanced Research Frontiers in Benzalphthalide Chemistry
Development of Novel Catalytic Systems for Benzalphthalide (B177156) Transformations
The synthesis of this compound and its analogs has traditionally relied on methods such as the Perkin reaction. However, contemporary research is shifting towards the development of more sophisticated and efficient catalytic systems to facilitate these transformations. The focus is on improving reaction yields, increasing stereoselectivity, and employing environmentally benign reaction conditions.
Recent advancements in catalysis, particularly in the realm of transition-metal-catalyzed reactions, offer promising avenues for this compound chemistry. nih.gov Methodologies involving palladium, ruthenium, and rhodium catalysts have been successfully employed for the synthesis of related heterocyclic structures like phthalides through C-H bond activation and annulative coupling of benzoic acids with alkenes. mdpi.com For instance, ruthenium-catalyzed annulative coupling using oxygen as the sole oxidant presents a green and efficient strategy. mdpi.com These approaches could be adapted for the synthesis of this compound derivatives, offering a more atom-economical and sustainable alternative to classical methods.
Furthermore, the development of heterogeneous catalysts is gaining traction. doi.org These catalysts, which exist in a different phase from the reactants, offer advantages such as ease of separation from the reaction mixture and potential for recyclability, contributing to more cost-effective and environmentally friendly industrial processes. The design of novel heterogeneous catalysts, potentially incorporating metal nanoparticles or supported metal complexes, could significantly enhance the efficiency of this compound synthesis and its subsequent transformations.
Exploration of New Derivatization Pathways for Enhanced Bioactivity Profiles
This compound's core structure serves as a versatile scaffold for the development of new therapeutic agents. chemimpex.com A significant area of ongoing research is the exploration of novel derivatization pathways to enhance the bioactivity of this class of compounds. By strategically introducing various functional groups onto the this compound framework, researchers aim to modulate the molecule's pharmacological properties, including its potency, selectivity, and pharmacokinetic profile.
A notable study has detailed the synthesis of a series of (Z)-3-benzylideneisobenzofuran-1(3H)-ones and evaluated their potential as antioxidant and antiplatelet agents. nih.gov This research demonstrated that substitutions on both the phthalide (B148349) and the benzylidene moieties significantly influence the biological activity. For example, compounds with specific substitutions showed potent antioxidant activity, in some cases comparable to the standard reference, ascorbic acid. nih.gov Similarly, certain derivatives exhibited significant inhibition of arachidonic acid-induced platelet aggregation. nih.gov
The exploration of different synthetic routes to introduce a wide array of substituents is a key focus. This includes the functionalization of both the aromatic rings and the exocyclic double bond of the this compound core. The synthesis of bioactive derivatives often involves nucleophilic substitution reactions or cross-coupling reactions to introduce diverse functionalities. The goal is to build a library of this compound analogs that can be screened for a wide range of biological activities, from anticancer to anti-inflammatory properties.
| Compound ID | R1 | R2 | Antioxidant Activity (IC50, µg/mL) | Reference |
| 28a | H | H | 14.38 ± 0.09 | nih.gov |
| 28b | H | 4-OH | 8.88 ± 0.12 | nih.gov |
| 28f | Br | 4-OH | 5.21 ± 0.15 | nih.gov |
| 28k | OCH3 | 4-OH | 4.89 ± 0.08 | nih.gov |
| Ascorbic Acid | - | - | 4.57 | nih.gov |
Advanced Computational Modeling for Rational Design of this compound Analogs
The integration of computational chemistry has become an indispensable tool in modern drug discovery and materials science. In the context of this compound chemistry, advanced computational modeling techniques are being employed for the rational design of novel analogs with tailored properties. These in silico methods allow for the prediction of molecular properties, reaction mechanisms, and biological activities, thereby guiding and accelerating the experimental research process. ijpsjournal.commdpi.com
Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure and geometry of molecules. rsc.orgmdpi.comresearchgate.net DFT calculations can provide insights into the reactivity of different sites on the this compound scaffold, helping to predict the outcomes of various chemical transformations. researchgate.net Furthermore, by calculating properties such as molecular electrostatic potential and frontier molecular orbitals, researchers can understand how different substituents will influence the molecule's interactions with biological targets. researchgate.net
Molecular docking is another crucial computational technique that predicts the preferred orientation of a ligand when bound to a target protein. rsc.org In the case of this compound derivatives, docking studies can be used to screen virtual libraries of compounds against specific enzymes or receptors, identifying promising candidates for synthesis and biological evaluation. nih.govijpsjournal.com This rational design approach, which combines computational predictions with experimental validation, is instrumental in optimizing the therapeutic potential of this compound analogs while minimizing the time and resources required for their development. nih.gov
Integration of this compound Chemistry in Complex Multistep Organic Synthesis
This compound serves as a valuable building block in the synthesis of more complex organic molecules. chemimpex.com Its inherent chemical functionality, including the electrophilic double bond and the lactone ring, allows for a variety of subsequent transformations, making it a useful intermediate in multistep synthetic sequences.
The principles of retrosynthetic analysis can be applied to identify this compound as a key precursor in the construction of intricate molecular architectures. youtube.com For example, the this compound core can be envisioned as arising from the condensation of phthalic anhydride (B1165640) and a substituted phenylacetic acid. From this compound, further reactions such as Michael additions, cycloadditions, or ring-opening reactions can be employed to build up molecular complexity.
While specific total syntheses prominently featuring this compound as a key intermediate are not extensively documented in readily available literature, the use of related phthalide structures in the synthesis of natural products and other complex targets is well-established. The strategic incorporation of the this compound unit allows for the introduction of a specific stereocenter and functional group handles that can be manipulated in subsequent steps. As synthetic methodologies continue to advance, it is anticipated that this compound and its derivatives will find broader application as versatile synthons in the field of total synthesis, enabling the efficient construction of novel and biologically significant molecules. odinity.comnih.govportico.org
Q & A
Q. What are the established synthetic routes for Benzalphthalide, and how can reaction conditions be optimized for yield and purity?
this compound is synthesized via condensation of phthalic anhydride and phenylacetic acid using sodium acetate as a catalyst. Key parameters include maintaining a reaction temperature of 90–95°C and using freshly sublimed phthalic anhydride (m.p. 129–131°C) to avoid impurities. Recrystallization from hot ethanol yields 71–74% pure product (m.p. 100–101°C). Optimizing molar ratios (e.g., 0.67:0.8 phthalic anhydride:phenylacetic acid) and catalyst loading (2.6 g sodium acetate) improves reproducibility .
Table 1: Synthesis Parameters
| Component | Quantity | Purity/Yield |
|---|---|---|
| Phthalic anhydride | 100 g (0.67 mol) | Sublimed (≥99%) |
| Phenylacetic acid | 110 g (0.8 mol) | Ref. |
| Sodium acetate | 2.6 g | Freshly fused |
| Final product | 106–110 g | 71–74% yield |
Q. Which analytical methods are recommended for characterizing this compound’s purity and structural identity?
- Purity analysis : Gas chromatography (GC) with ≥97.0% purity threshold, as per environmental standards .
- Structural confirmation : NMR (¹H/¹³C) to verify the benzylidene moiety and lactone ring. IR spectroscopy can confirm carbonyl (C=O) stretching at ~1750 cm⁻¹.
- Melting point : Consistent m.p. (100–101°C) indicates purity .
Advanced Research Questions
Q. How does the catalytic role of sodium acetate influence the this compound synthesis mechanism, and are there alternative catalysts?
Sodium acetate facilitates proton transfer during the nucleophilic attack of phenylacetic acid on phthalic anhydride, promoting cyclization to form the phthalide ring. Alternative catalysts (e.g., acetic acid or solid acids like zeolites) may reduce side reactions but require validation via kinetic studies. Comparative TLC or HPLC monitoring can assess reaction progress .
Q. What experimental approaches can resolve contradictions in reported purity values (e.g., ≥95% vs. 98%) for this compound?
Discrepancies may arise from differences in analytical methods or recrystallization protocols. Researchers should:
- Cross-validate using HPLC (C18 column, acetonitrile/water mobile phase) and GC-MS.
- Report detailed recrystallization conditions (solvent volume, cooling rate) to ensure reproducibility .
Table 2: Purity Comparison Across Studies
| Source | Purity | Method |
|---|---|---|
| Weiss (1933) | 71–74% | Recrystallization |
| Pharmacopeial Forum | ≥95% | GC |
| HIV Protease Study | 98% | HPLC |
Q. How can this compound’s UV-absorbing properties be quantitatively assessed for application in photostability studies?
- UV-Vis spectroscopy : Measure absorbance in ethanol (λmax ~290 nm) and calculate molar extinction coefficients.
- Photodegradation assays : Expose solutions to UV light (e.g., 254 nm) and monitor degradation via HPLC. Use quinine actinometry to quantify photon flux .
Methodological Considerations
- Data validation : Replicate synthesis and characterization steps ≥3 times to ensure statistical significance.
- Contradiction resolution : Apply systematic error analysis (e.g., Grubbs’ test for outliers) when comparing purity datasets .
- Ethical reporting : Cite primary literature (e.g., Org. Synth., Beilstein J. Org. Chem.) and avoid non-peer-reviewed sources .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
